Methyl 4-(trifluoromethoxy)-[1,1'-biphenyl]-2-carboxylate Methyl 4-(trifluoromethoxy)-[1,1'-biphenyl]-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 2379322-71-9
VCID: VC11665624
InChI: InChI=1S/C15H11F3O3/c1-20-14(19)13-9-11(21-15(16,17)18)7-8-12(13)10-5-3-2-4-6-10/h2-9H,1H3
SMILES: COC(=O)C1=C(C=CC(=C1)OC(F)(F)F)C2=CC=CC=C2
Molecular Formula: C15H11F3O3
Molecular Weight: 296.24 g/mol

Methyl 4-(trifluoromethoxy)-[1,1'-biphenyl]-2-carboxylate

CAS No.: 2379322-71-9

Cat. No.: VC11665624

Molecular Formula: C15H11F3O3

Molecular Weight: 296.24 g/mol

* For research use only. Not for human or veterinary use.

Methyl 4-(trifluoromethoxy)-[1,1'-biphenyl]-2-carboxylate - 2379322-71-9

Specification

CAS No. 2379322-71-9
Molecular Formula C15H11F3O3
Molecular Weight 296.24 g/mol
IUPAC Name methyl 2-phenyl-5-(trifluoromethoxy)benzoate
Standard InChI InChI=1S/C15H11F3O3/c1-20-14(19)13-9-11(21-15(16,17)18)7-8-12(13)10-5-3-2-4-6-10/h2-9H,1H3
Standard InChI Key BEVUMZBHJVZMKF-UHFFFAOYSA-N
SMILES COC(=O)C1=C(C=CC(=C1)OC(F)(F)F)C2=CC=CC=C2
Canonical SMILES COC(=O)C1=C(C=CC(=C1)OC(F)(F)F)C2=CC=CC=C2

Introduction

Chemical Structure and Properties

The molecular formula of methyl 4-(trifluoromethoxy)-[1,1'-biphenyl]-2-carboxylate is C₁₅H₁₁F₃O₃, with a molecular weight of 296.25 g/mol. The biphenyl core consists of two benzene rings connected by a single bond, with substituents influencing reactivity and intermolecular interactions.

Key Structural Features:

  • Trifluoromethoxy Group (-OCF₃): This electron-withdrawing group enhances metabolic stability and lipophilicity, traits desirable in drug candidates .

  • Methyl Ester (-COOCH₃): Serves as a protective group for carboxylic acids, facilitating synthetic manipulations.

Physical Properties (Theoretical):

PropertyValue
Melting PointNot widely reported
Boiling PointEstimated >200°C
SolubilityLow in water; soluble in organic solvents (e.g., toluene, DCM)

Synthetic Methodologies

One-Pot Hydrolysis-Esterification

A patent (CN105085271A) describes a one-pot synthesis for 4'-methyl-2-carboxylate biphenyl, involving:

  • Acid-Catalyzed Hydrolysis: 4'-Methyl-2-cyanobiphenyl is hydrolyzed in dilute sulfuric acid (50–60%) at 110–138°C for 24 hours .

  • Dehydration: Toluene reflux removes excess water.

  • Esterification: Alcohol (e.g., methanol) is added, and sulfuric acid catalyzes ester formation .

Adaptation for Trifluoromethoxy Derivatives:

Introducing the -OCF₃ group likely requires:

  • Pre-functionalization: Installing -OCF₃ before biphenyl coupling via Ullmann or Suzuki-Miyaura reactions.

  • Post-functionalization: Electrophilic substitution on a pre-formed biphenyl scaffold, though trifluoromethoxy groups are challenging to introduce directly.

Applications and Research Findings

Pharmaceutical Intermediates

Biphenyl esters with electron-withdrawing groups are explored as kinase inhibitors or antimicrobial agents. The -OCF₃ group may enhance binding to hydrophobic enzyme pockets .

Materials Science

  • Liquid Crystals: Fluorinated biphenyls improve thermal stability and dielectric anisotropy.

  • Polymer Additives: Enhances UV resistance in coatings.

Comparative Analysis with Related Compounds

CompoundSubstituentsKey Differences
4'-Methyl-2-carboxylate biphenyl-CH₃, -COOCH₃Lacks -OCF₃; lower electronegativity
4-Trifluoromethylbiphenyl ester-CF₃, -COOCH₃-CF₃ vs. -OCF₃; steric effects

Challenges and Future Directions

  • Synthetic Efficiency: Current methods for -OCF₃ introduction (e.g., halogen exchange) suffer from low yields.

  • Biological Profiling: Limited data on toxicity and pharmacokinetics necessitate further studies.

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